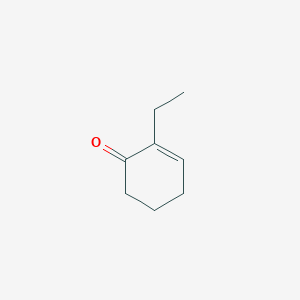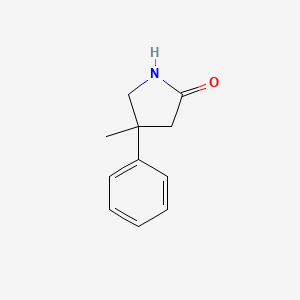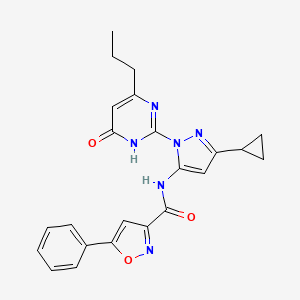
2-Ethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone with an ethyl group attached to the second carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the oxidation of 2-ethylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 2-ethylcyclohexanone. This process involves the use of metal catalysts such as palladium or platinum and is carried out under high pressure and temperature conditions to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 2-ethylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2-Ethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylcyclohex-2-en-1-one is utilized in several scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and its potential biological activities.
Comparaison Avec Des Composés Similaires
2-Ethylcyclohex-2-en-1-one can be compared with other similar compounds such as:
Cyclohexanone: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
2-Methylcyclohex-2-en-1-one: Has a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.
2-Phenylcyclohex-2-en-1-one: Contains a phenyl group, significantly altering its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-ethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAATKOSNXIXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)

![Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate](/img/structure/B2784118.png)

![1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2784120.png)
![1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one](/img/structure/B2784121.png)

![7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2784125.png)
![5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2784127.png)


![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)
